

Spectroscopic Analysis of 1-Nitropropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitropropane

Cat. No.: B105015

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This guide provides a comprehensive overview of the spectroscopic data for **1-Nitropropane**, a valuable nitroalkane solvent and chemical intermediate. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The spectroscopic data for **1-Nitropropane** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.361 - 4.37	Triplet (t)	2H	~7.4	-CH ₂ -NO ₂
2.033 - 2.05	Sextet	2H	~7.4	-CH ₂ -CH ₂ -NO ₂
1.029 - 1.03	Triplet (t)	3H	~7.5	CH ₃ -

Spectra acquired in CDCl_3 and CCl_4 solutions show slight variations in chemical shifts.[1][2]

^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
76.93	$-\text{CH}_2-\text{NO}_2$
20.70	$-\text{CH}_2-\text{CH}_2-\text{NO}_2$
10.15	CH_3-

The spectrum displays the carbon attached to the nitro group at the lowest field due to its electron-withdrawing nature.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Functional Group Assignment
1550 - 1475	N-O asymmetric stretch (nitro compound)
1360 - 1290	N-O symmetric stretch (nitro compound)
3000 - 2850	C-H stretch (alkane)
1470 - 1450	C-H bend (alkane)

The strong absorption bands corresponding to the nitro group are characteristic of **1-Nitropropane**. [3]

Mass Spectrometry (MS)

m/z	Proposed Fragment
89	$[\text{M}]^+$ (Molecular Ion)
72	$[\text{M} - \text{OH}]^+$
43	$[\text{C}_3\text{H}_7]^+$ or $[\text{CH}_3\text{CH}_2\text{C}=\text{O}]^+$

Fragmentation of **1-nitropropane** is initiated by a gamma-hydrogen shift, leading to characteristic fragmentation pathways including McLafferty rearrangement and hydroxyl loss.[4]
[5]

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of liquid organic compounds like **1-Nitropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve approximately 5-25 mg of **1-Nitropropane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[6][7] For ^{13}C NMR, a higher concentration (50-100 mg) may be beneficial.[7]
 - Ensure the sample is fully dissolved and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[6]
 - The final sample depth in the NMR tube should be approximately 4-5 cm.[8]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[\[9\]](#)
- Set the appropriate spectral width and number of scans. For ^{13}C NMR, a larger number of scans and a suitable relaxation delay are often necessary due to the low natural abundance of the ^{13}C isotope.[\[9\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify the chemical shifts of the peaks in both ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

Neat Liquid Sample

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.
 - Place one to two drops of neat **1-Nitropropane** onto the center of one salt plate using a Pasteur pipette.[\[10\]](#)
 - Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[\[10\]](#)
- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

- Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[\[11\]](#)
- Acquire the IR spectrum of the **1-Nitropropane** sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing and Cleanup:
 - Label the significant peaks in the spectrum with their corresponding wavenumbers.
 - After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator for storage.[\[10\]](#)[\[11\]](#)

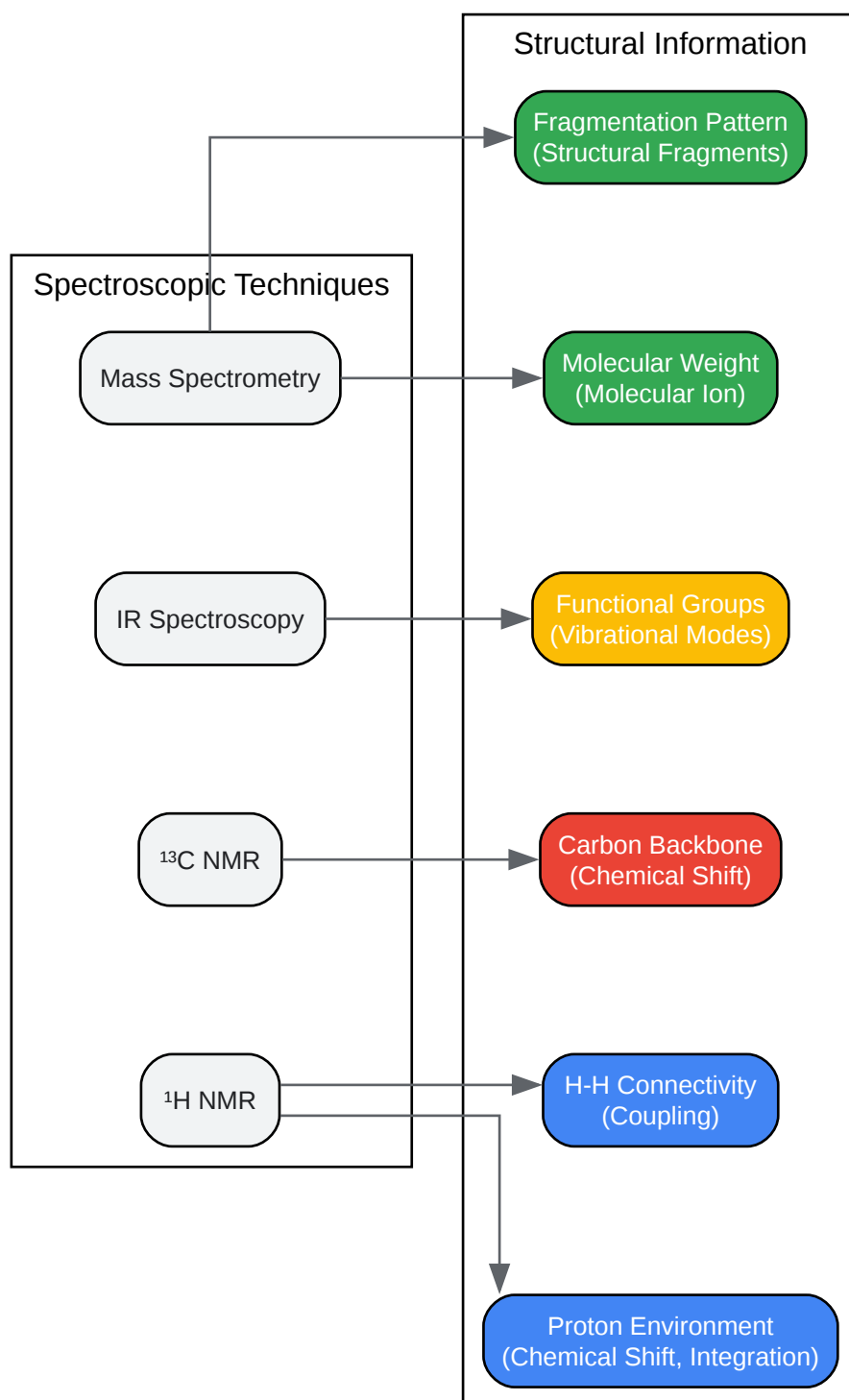
Mass Spectrometry (MS)

Electron Ionization (EI)

- Sample Introduction:
 - Introduce a small amount of **1-Nitropropane** into the ion source of the mass spectrometer. For a liquid sample, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[\[12\]](#)
- Ionization and Analysis:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[\[13\]](#)
 - The resulting ions and fragment ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection and Spectrum Generation:
 - The separated ions are detected, and their abundance is recorded.
 - A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

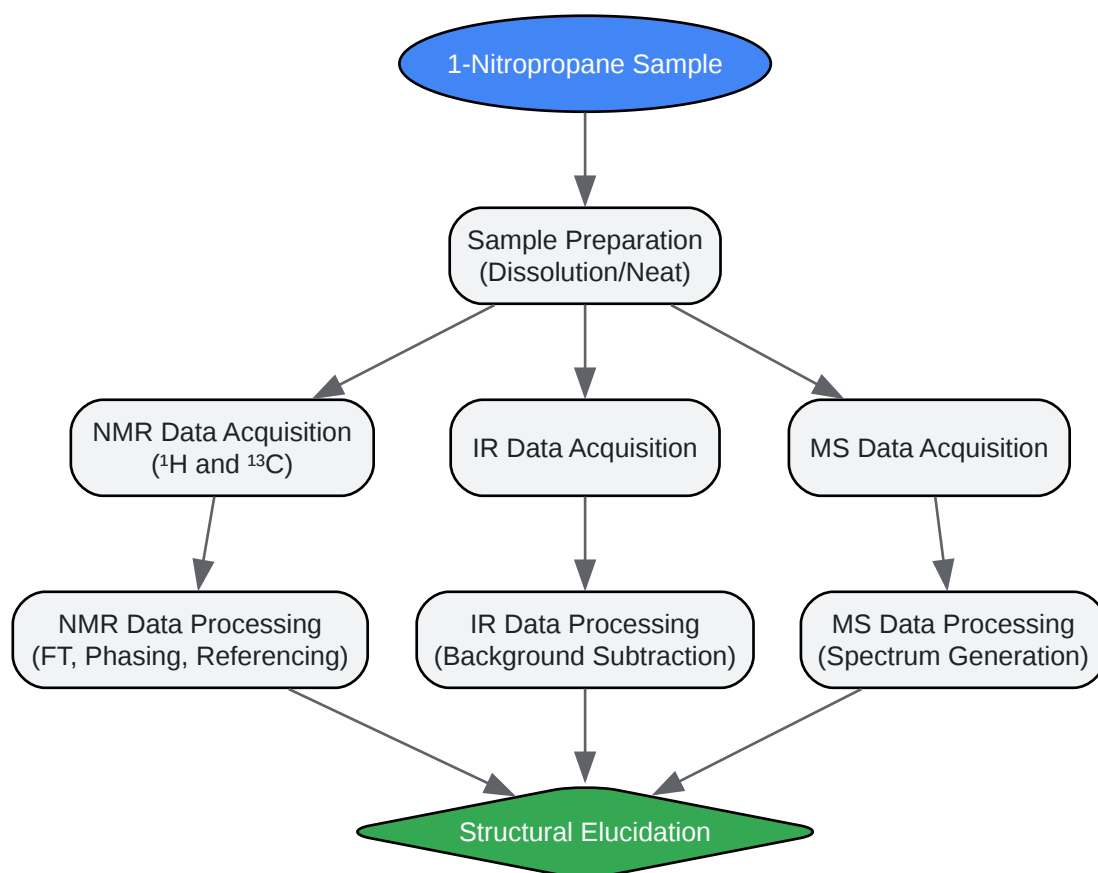
Mandatory Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.



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Caption: Correlation of spectroscopic techniques with derived structural information for **1-Nitropropane**.



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Caption: Generalized experimental workflow for the spectroscopic analysis of **1-Nitropropane**.

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References

- 1. 1-Nitropropane (108-03-2) ¹H NMR spectrum [chemicalbook.com]

- 2. hnl8_sl1.html [ursula.chem.yale.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.latech.edu [chem.latech.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. as.uky.edu [as.uky.edu]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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